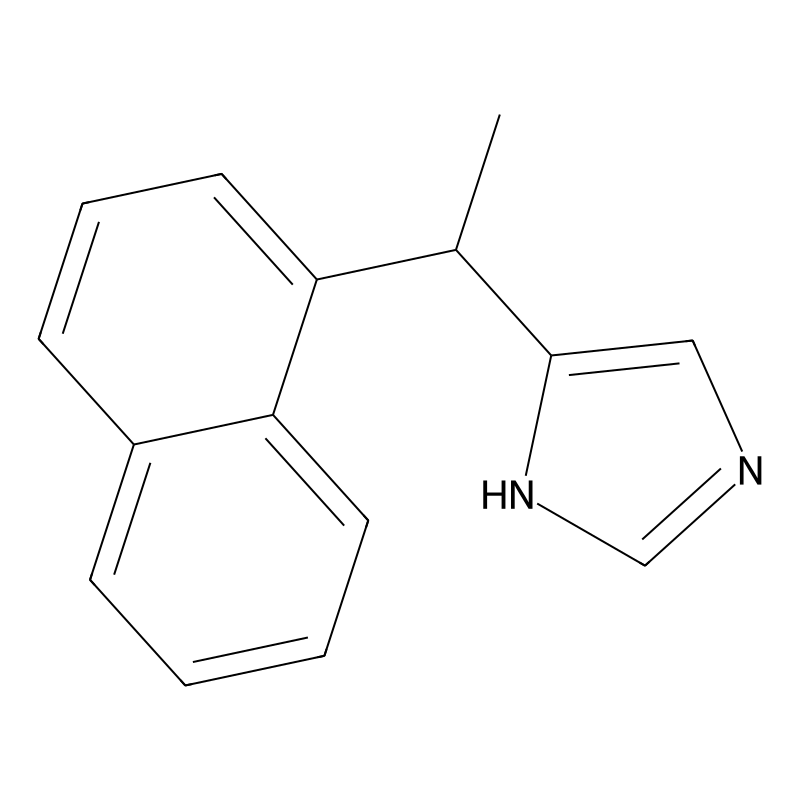

5-(1-naphthalen-1-ylethyl)-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-(1-naphthalen-1-ylethyl)-1H-imidazole is an organic compound belonging to the imidazole class, characterized by its five-membered ring structure containing two nitrogen atoms. The compound features a naphthalen-1-ylethyl group, which enhances its structural complexity and potential reactivity. Its molecular formula is and it has a molecular weight of approximately 222.28 g/mol. The presence of the naphthalene moiety contributes to its lipophilicity and may influence its biological activity, making it a compound of interest in medicinal chemistry and material science .

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of naphthalene derivatives.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to yield reduced imidazole derivatives.

- Substitution: The imidazole ring is reactive towards electrophiles and nucleophiles, allowing for various substitution reactions that can modify the compound's properties .

Research indicates that 5-(1-naphthalen-1-ylethyl)-1H-imidazole exhibits notable biological activities, including:

- Antimicrobial: Its structural features may contribute to antimicrobial properties.

- Antifungal: Similar compounds have demonstrated antifungal activity, suggesting potential applications in treating fungal infections.

- Pharmacological

The synthesis of 5-(1-naphthalen-1-ylethyl)-1H-imidazole can be achieved through various methods:

- Condensation Reaction: A common method involves the condensation of 1-acetyl naphthalene with imidazole in the presence of an acidic or basic catalyst at elevated temperatures.

- Industrial Production: Larger-scale production may utilize continuous flow reactors and optimized conditions to enhance yield and purity. Purification techniques such as recrystallization or chromatography are often employed .

5-(1-naphthalen-1-ylethyl)-1H-imidazole has several potential applications:

- Medicinal Chemistry: Its unique structure makes it valuable in drug design and development.

- Material Science: The compound may be used in the development of novel materials due to its chemical properties.

- Biological Research: Its interactions with biological systems make it a subject of interest for studies in pharmacology and toxicology .

Studies on the interactions of 5-(1-naphthalen-1-ylethyl)-1H-imidazole with various biological targets are essential for understanding its mechanism of action. These interactions may include:

- Binding studies with enzymes or receptors.

- Assessment of its effects on cellular pathways.

- Evaluation of its pharmacokinetic properties .

Several compounds share structural similarities with 5-(1-naphthalen-1-ylethyl)-1H-imidazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(1-naphthalen-2-yl)imidazole | Imidazole ring without ethyl group | Antimicrobial |

| 1-(naphthalen-2-yl)methylimidazole | Methylene bridge connecting naphthalene to imidazole | Antifungal |

| 4-(naphthalen-2-yl)-1H-imidazole | Substituted at the fourth position | Potential anticancer |

Uniqueness

What distinguishes 5-(1-naphthalen-1-ylethyl)-1H-imidazole from these compounds is the combination of the naphthalene moiety with the imidazole ring structure, which may enhance its reactivity and biological activity. This unique arrangement allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .

5-(1-Naphthalen-1-ylethyl)-1H-imidazole emerged from structural optimization efforts targeting α2-adrenergic receptor agonists. Its development traces to medetomidine, a veterinary sedative first synthesized by Farmos Group Ltd. in the 1980s. Researchers later explored naphthalene substitutions to enhance receptor selectivity, leading to the synthesis of this compound in the 1990s. Early pharmacological studies demonstrated its potent α2-adrenergic activity with reduced sedative side effects compared to parent molecules.

Nomenclature and Identifiers

IUPAC Nomenclature and Common Names

The systematic IUPAC name is 5-(1-naphthalen-1-ylethyl)-1H-imidazole, reflecting its naphthalene-substituted ethyl chain at the imidazole’s 5-position. Common names include:

- Naphthylmedetomidine (pharmacological context)

- 4-[1-(1-Naphthyl)ethyl]-1H-imidazole (alternative positional numbering)

CAS Registry Number (137967-87-4)

This unique identifier distinguishes the compound in chemical databases and regulatory documentation.

Alternative Names

Database Identifiers

| Identifier | Value | Source |

|---|---|---|

| PubChem CID | 132111 | |

| ChEMBL ID | CHEMBL306751 | |

| InChIKey | DZSQSLQSMKNVBV-UHFFFAOYSA-N |

Significance in Chemical Research

The compound’s hybrid aromatic structure enables diverse applications:

- Receptor Studies: Selective α2-adrenergic agonism with minimal α1 activity, making it a tool for neuropharmacological research.

- Synthetic Chemistry: Serves as a template for multicomponent imidazole synthesis.

- Structure-Activity Relationships (SAR): The naphthyl group’s steric and electronic effects inform ligand-receptor interaction models.